![molecular formula C25H25N5O4 B2977634 benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate CAS No. 850728-36-8](/img/no-structure.png)
benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are the most widely occurring nitrogen-containing heterocycles in nature and are part of many biological compounds such as nucleic acids and cofactors .
Molecular Structure Analysis
The compound contains a purine ring, which is a two-ring structure with four nitrogen atoms and two carbon atoms . It also contains a benzyl group, which is often used in organic chemistry as a robust protecting group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purine derivatives are known to undergo a variety of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique
Heterocyclic System Synthesis
Research by Toplak et al. (1999) utilized a related compound as a reagent for the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and pyrimido[1,2-b]pyridazin-4-ones. These compounds were synthesized with high yields, demonstrating the potential utility of related benzyl pyrimidinyl compounds in the preparation of complex heterocycles for scientific research (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).
Antitumor Activity
Zhou et al. (2008) described the synthesis and biological evaluation of a compound that is a small molecule histone deacetylase (HDAC) inhibitor with significant antitumor activity. The compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, highlighting the therapeutic potential of benzyl pyrimidinyl derivatives in cancer treatment (Nancy Z. Zhou et al., 2008).
Corrosion Inhibition
Ashassi-Sorkhabi et al. (2005) investigated the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings demonstrated these compounds' effectiveness in corrosion inhibition, indicating their potential applications in materials science and engineering (H. Ashassi-Sorkhabi, B. Shaabani, D. Seifzadeh, 2005).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate involves the condensation of benzyl 2-aminoacetate with 9-benzyl-1-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]oxazine-3-carboxylic acid followed by esterification with acetic anhydride.", "Starting Materials": [ "Benzyl 2-aminoacetate", "9-benzyl-1-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]oxazine-3-carboxylic acid", "Acetic anhydride", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triethylamine (TEA)", "Methanol", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Step 1: Dissolve 9-benzyl-1-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]oxazine-3-carboxylic acid (1.0 equiv) and DIPEA (1.2 equiv) in DMF and stir at room temperature for 30 minutes.", "Step 2: Add benzyl 2-aminoacetate (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into DCM and wash with water and brine. Dry the organic layer over sodium sulfate (Na2SO4) and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in ethyl acetate and add acetic anhydride (1.2 equiv) and TEA (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Pour the reaction mixture into water and wash with NaHCO3 and brine. Dry the organic layer over Na2SO4 and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using methanol/DCM as the eluent to obtain benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate as a white solid." ] } | |
Numéro CAS |
850728-36-8 |
Formule moléculaire |
C25H25N5O4 |
Poids moléculaire |
459.506 |
Nom IUPAC |
benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C25H25N5O4/c1-27-22-21(29-14-8-13-28(24(29)26-22)15-18-9-4-2-5-10-18)23(32)30(25(27)33)16-20(31)34-17-19-11-6-3-7-12-19/h2-7,9-12H,8,13-17H2,1H3 |
Clé InChI |
UHLHHVRGVIWOMF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2977552.png)
![5-Chloro-2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2977553.png)

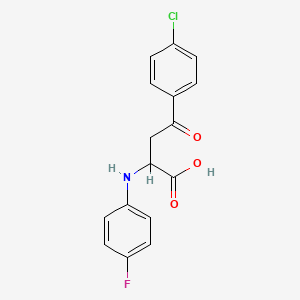
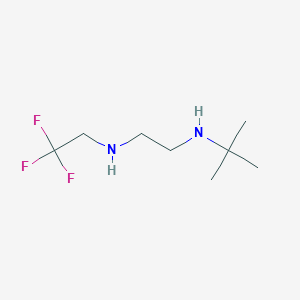
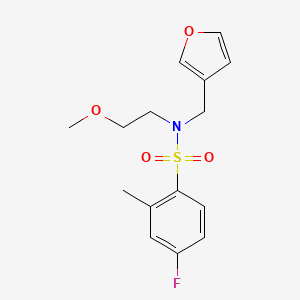
![3-Methyl-6-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrimidin-4-one](/img/structure/B2977560.png)
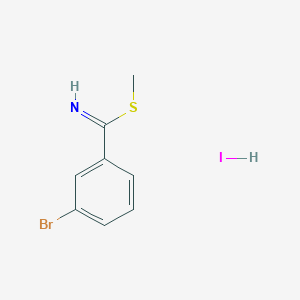
![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-propyl-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione](/img/structure/B2977563.png)
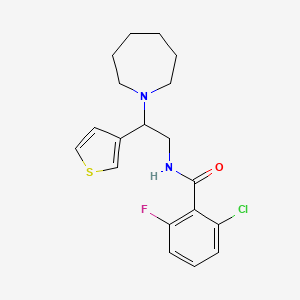
![N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2977568.png)

![[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2977573.png)
![3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2977574.png)